molecular formula C11H7BrFNO B13923813 3-Bromo-5-(2-fluorophenoxy)pyridine

3-Bromo-5-(2-fluorophenoxy)pyridine

Cat. No.: B13923813
M. Wt: 268.08 g/mol
InChI Key: GHNIURFYAORNLS-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-fluorophenoxy)pyridine is a halogenated pyridine derivative with a bromine atom at the 3-position and a 2-fluorophenoxy substituent at the 5-position. Its molecular formula is C₁₁H₇BrFNO (MW: 284.08 g/mol). This compound serves as a versatile intermediate in pharmaceutical and materials chemistry, particularly in Suzuki-Miyaura cross-coupling reactions due to the bromine atom’s reactivity. The 2-fluorophenoxy group introduces steric and electronic effects that influence its reactivity and interactions in biological systems .

Properties

Molecular Formula

C11H7BrFNO

Molecular Weight

268.08 g/mol

IUPAC Name

3-bromo-5-(2-fluorophenoxy)pyridine

InChI

InChI=1S/C11H7BrFNO/c12-8-5-9(7-14-6-8)15-11-4-2-1-3-10(11)13/h1-7H

InChI Key

GHNIURFYAORNLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC(=CN=C2)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2-fluorophenoxy)pyridine typically involves the reaction of 3-bromo-5-hydroxypyridine with 2-fluorophenol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

3-Bromo-5-hydroxypyridine+2-Fluorophenol3-Bromo-5-(2-fluorophenoxy)pyridine\text{3-Bromo-5-hydroxypyridine} + \text{2-Fluorophenol} \rightarrow \text{3-Bromo-5-(2-fluorophenoxy)pyridine} 3-Bromo-5-hydroxypyridine+2-Fluorophenol→3-Bromo-5-(2-fluorophenoxy)pyridine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2-fluorophenoxy)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and catalysts like palladium or copper.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Boronic acids or esters, along with palladium catalysts, are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-(2-fluorophenoxy)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules for research purposes.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-fluorophenoxy)pyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and fluorine substituents can influence the compound’s reactivity and binding affinity, thereby affecting its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Bromo-5-(4-fluorophenoxy)pyridine

  • Structure: Fluorine at the para-position of the phenoxy group.
  • Molecular Formula: C₁₁H₇BrFNO (MW: 284.08 g/mol).
  • However, the electron-withdrawing effect of fluorine remains similar.
  • Applications : Used in synthesizing fluorescent probes and kinase inhibitors .

3-Bromo-5-(3-bromopropoxy)pyridine

  • Structure : Bromopropoxy group at the 5-position.
  • Molecular Formula: C₈H₉Br₂NO (MW: 294.97 g/mol).
  • Key Differences : The bromopropoxy chain introduces bifunctional reactivity (bromine and ether), enabling sequential alkylation or nucleophilic substitution. This compound is valuable in polymer chemistry and dendrimer synthesis .

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Structure : Boronic ester substituent at the 5-position.
  • Molecular Formula: C₁₃H₁₇BBrNO₂ (MW: 324.99 g/mol).
  • Key Differences : The boronic ester facilitates Suzuki couplings without requiring external boron reagents. This compound is critical in synthesizing cholinergic drugs and mGluR5 modulators .

3-Bromo-5-(2,5-difluorophenyl)pyridine

  • Structure : Difluorophenyl group at the 5-position.
  • Molecular Formula : C₁₁H₆BrF₂N (MW: 286.07 g/mol).
  • Key Differences: The meta- and para-fluorine atoms enhance electron-withdrawing effects, improving nonlinear optical (NLO) properties and antibacterial activity compared to mono-fluorinated analogs .

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